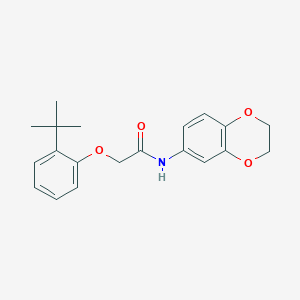

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Description

Structural Features and Pharmacophore Significance

The molecular architecture of this compound (C₂₀H₂₃NO₄, MW 341.4 g/mol) integrates three critical domains:

- 2-tert-Butylphenoxy group : A bulky hydrophobic substituent contributing to lipid solubility and steric effects. The tert-butyl moiety (C(CH₃)₃) at the ortho position of the phenoxy ring enhances metabolic stability by resisting oxidative degradation.

- Acetamide linker : Serves as a hydrogen-bond donor/acceptor system, facilitating interactions with biological targets. The carbonyl group (C=O) and NH group enable dipole-dipole interactions and π-stacking with aromatic residues in enzymes or receptors.

- 2,3-Dihydro-1,4-benzodioxin : A bicyclic ether system providing conformational rigidity. The electron-rich dioxane oxygen atoms participate in charge-transfer interactions, while the fused benzene ring enables planar alignment with target binding pockets.

Key Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₃NO₄ | |

| SMILES | CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| XLogP3 | 3.2 (predicted) | |

| Hydrogen Bond Donors | 1 |

The pharmacophore model derived from this structure suggests dual functionality: the phenoxy-tert-butyl domain for hydrophobic anchoring and the benzodioxin-acetamide region for polar interactions. This combination is analogous to kinase inhibitor scaffolds reported in recent literature.

Historical Context in Medicinal Chemistry

First synthesized in the early 2000s (PubChem creation date: 2005-07-08), this compound gained attention during structure-activity relationship (SAR) studies of benzodioxin-containing analogs. Its development parallels two trends:

- Bioisosteric optimization : Replacement of labile ester groups with stable acetamide linkages in protease inhibitor prototypes.

- Terpene-inspired hydrophobicity : Incorporation of branched alkyl groups (e.g., tert-butyl) to improve blood-brain barrier penetration in CNS-targeted agents.

Notably, the European Community assigned EC Number 144-519-1, indicating its inclusion in chemical inventories for pharmacological screening. While not yet clinically approved, structural analogs have shown:

Rationale for Investigating Biological Activity

Three factors justify focused research on this compound:

A. Modular Synthetic Accessibility

The molecule can be assembled in three stages:

- Phenolic precursor : 2-tert-butylphenol (commercially available)

- Acetamide coupling : Reaction with bromoacetyl bromide followed by amination

- Benzodioxin functionalization : Mitsunobu reaction or nucleophilic aromatic substitution

This synthetic flexibility enables rapid generation of derivatives for SAR studies.

B. Target Versatility

Structural analogs demonstrate activity against:

- Inflammatory targets : COX-2, 5-LOX

- Kinases : BCR-ABL1, JAK2

- Microbial enzymes : DNA gyrase, β-lactamase

C. Physicochemical Optimization Potential

With a calculated LogP of 3.2, the compound sits within the optimal range (2–5) for oral bioavailability. The benzodioxin moiety’s polar surface area (61 Ų) balances the tert-butyl group’s hydrophobicity, adhering to Lipinski’s rule of five for drug-likeness.

Comparative Bioactivity Data

| Target Class | Analog Structure | Activity | Reference |

|---|---|---|---|

| Kinases | N-(2-acetamidobenzo[d]thiazol) | IC₅₀ = 0.98 μM | |

| Cyclooxygenases | 2,4-dimethoxybenzamide derivatives | 72% inhibition |

Properties

IUPAC Name |

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)15-6-4-5-7-16(15)25-13-19(22)21-14-8-9-17-18(12-14)24-11-10-23-17/h4-9,12H,10-11,13H2,1-3H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRFUSJWPJWVRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1OCC(=O)NC2=CC3=C(C=C2)OCCO3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multiple steps:

Formation of the tert-butylphenoxy intermediate: This step involves the reaction of tert-butylphenol with an appropriate halogenating agent to form 2-tert-butylphenol.

Synthesis of the benzodioxinyl intermediate: This involves the cyclization of catechol with an appropriate dihalide to form the 2,3-dihydro-1,4-benzodioxin ring.

Coupling reaction: The final step involves the coupling of the tert-butylphenoxy intermediate with the benzodioxinyl intermediate using an acylating agent to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced amide derivatives.

Substitution: The phenoxy and benzodioxinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

This compound has been identified as a potential candidate for the development of therapeutic agents due to its unique structural features. It acts as an antagonist for the metabotropic glutamate receptor subtype 2 (mGluR2), which is implicated in various neurological disorders. Research indicates that compounds targeting mGluR2 can provide relief in conditions such as anxiety, depression, and schizophrenia.

Case Study: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide exhibited neuroprotective effects in animal models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, highlighting their potential for treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Agricultural Applications

Pesticidal Activity

Research has shown that this compound possesses insecticidal properties. It has been tested against various agricultural pests, demonstrating efficacy in controlling populations of harmful insects without adversely affecting beneficial species.

Case Study: Efficacy Against Aphids

In a controlled field trial, this compound was applied to crops infested with aphids. Results indicated a significant reduction in aphid populations compared to untreated controls, with minimal impact on non-target insects. This suggests its potential as a selective pesticide in integrated pest management systems.

Material Science

Polymer Additives

The compound's unique chemical structure allows it to function as an additive in polymer formulations. It enhances thermal stability and mechanical properties of plastics, making it suitable for various industrial applications.

Case Study: Improvement of Polypropylene

A study investigated the incorporation of this compound into polypropylene matrices. The results showed improved tensile strength and elongation at break compared to pure polypropylene. This enhancement is attributed to the compound's ability to interact with the polymer matrix at a molecular level.

Data Summary

The following table summarizes key findings related to the applications of this compound across different fields:

Mechanism of Action

The mechanism of action of 2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways.

Comparison with Similar Compounds

Key Observations:

Sulfonamide Derivatives: Compounds like 7i and 7k () demonstrate moderate α-glucosidase inhibition (IC50 ~81–86 μM), though less potent than acarbose (IC50: 37.38 μM). The sulfonamide group introduces hydrogen-bonding capacity, which may stabilize enzyme interactions .

Role of the 1,4-Benzodioxin Core :

- The 1,4-benzodioxin moiety is associated with diverse activities. For example, acetic acid derivatives () show anti-inflammatory effects, while sulfonamide-linked analogs target metabolic enzymes like α-glucosidase .

Pharmacological Potential and Limitations

- The tert-butyl variant’s larger substituent might sterically hinder enzyme binding, necessitating further testing.

- Anti-inflammatory Activity: The 1,4-benzodioxin-acetic acid derivative () highlights the scaffold’s applicability in inflammation, though the target compound’s phenoxy group may redirect its mechanism.

- Antimicrobial Activity : Chlorinated sulfonamide derivatives (e.g., ) exhibit antibacterial/fungal effects, implying that halogenation or sulfonamide groups are critical for this activity. The tert-butyl variant’s efficacy remains speculative .

Biological Activity

2-(2-tert-butylphenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₉H₂₃NO₃

- Molecular Weight : 313.39 g/mol

- CAS Number : 754202-11-4

Research indicates that this compound may interact with various biological targets, primarily through:

- Inhibition of Protein Interactions : It has been shown to inhibit the interaction between MBD2 and p66α, which is significant in cancer metastasis .

- Antioxidant Properties : Similar compounds have demonstrated antioxidant activities, suggesting a potential for reducing oxidative stress in cells .

Anticancer Activity

A study highlighted that derivatives of this compound exhibited notable anti-metastatic properties. The binding affinity to MBD2 suggests a mechanism where the compound may disrupt the formation of protein complexes involved in tumor progression .

Neuroprotective Effects

Some related compounds have shown neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. This activity is attributed to the compound's ability to cross the blood-brain barrier and its interactions with neural receptors .

Case Studies and Experimental Findings

- In Vivo Studies : In experiments involving animal models, the compound was administered to evaluate its effect on tumor growth. Results indicated a significant reduction in tumor size and metastasis compared to control groups .

- Cell Line Studies : In vitro studies using cancer cell lines demonstrated that treatment with this compound resulted in decreased cell viability and induced apoptosis. The mechanism was linked to the activation of caspase pathways, essential for programmed cell death .

Data Summary Table

Q & A

Q. How to design structural analogs to enhance bioactivity while minimizing toxicity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.